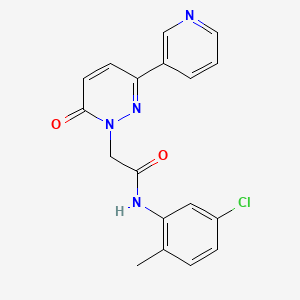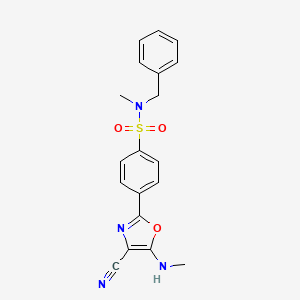![molecular formula C14H20N2O3S B2474555 tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1390511-25-7](/img/structure/B2474555.png)
tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate” is a compound that falls under the category of carbamate. It is a tert-butyl carbamate, a type of compound that is used as a protective group for amines in organic synthesis . The tert-butyl carbamate group is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Various methods have been developed for the N-tert-butyloxycarbonylation of amines, including the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as solvent and catalyst , and the use of perchloric acid adsorbed on silica-gel (HClO4–SiO2) as a catalyst .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)CC(C(=O)N)NC(=O)OC(C)(C)C . The InChI representation is InChI=1S/C11H22N2O3/c1-7(2)6-8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) . Chemical Reactions Analysis
The tert-butyl carbamate group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its molecular formula isC11H22N2O3 , and its molecular weight is approximately 296.39.
Applications De Recherche Scientifique
Asymmetric Mannich Reaction
Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate has been utilized in the synthesis of chiral amino carbonyl compounds via asymmetric Mannich reactions. This process is critical for the production of certain pharmaceuticals and fine chemicals due to its ability to create stereoselectively functionalized molecules (Yang, Pan, & List, 2009).
Synthesis of Antimicrobial Agents
The compound has been involved in the synthesis of novel ureas and phenyl N-substituted carbamates with potential antiarrhythmic and hypotensive properties. These synthesized compounds showed comparable activity to established drugs like Propranolol, indicating their significance in medicinal chemistry (Chalina, Chakarova, & Staneva, 1998).
Enantioselective Addition in Organic Synthesis
It has been used in the enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines. This process is crucial for the synthesis of alpha-carbamoyl sulfones, a valuable class of compounds in organic synthesis (Storgaard & Ellman, 2009).
Lithiation of N-(chloromethyl) Carbamate
This compound has been used in the lithiation of N-(chloromethyl) carbamate, leading to the creation of α-aminated methyllithium. This process is significant in the synthesis of functionalized carbamates, which are pivotal in various chemical transformations (Ortiz, Guijarro, & Yus, 1999).
Building Blocks in Organic Synthesis
This compound has been identified as a precursor in the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These carbamates act as N-(Boc)-protected nitrones and are utilized as building blocks in various organic syntheses (Guinchard, Vallée, & Denis, 2005).
Mécanisme D'action
The mechanism of action for the deprotection of tert-butyl carbamates involves several steps . First, the tert-butyl carbamate becomes protonated. Then, loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Finally, protonation of the amine under the acidic conditions provides the product as the TFA salt .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAOYMSODNWEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


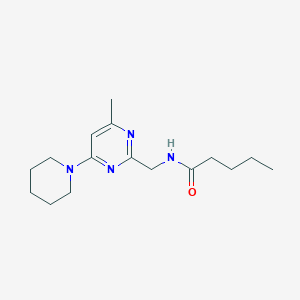
![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)

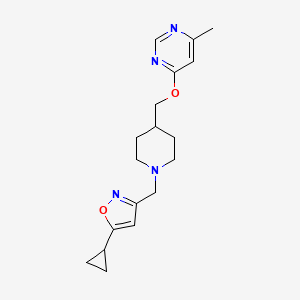

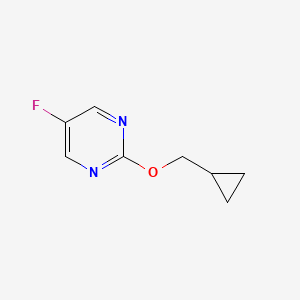
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
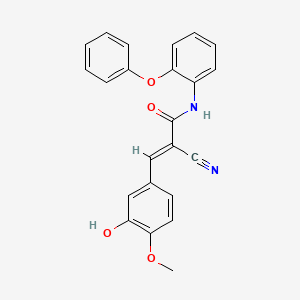
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2474488.png)

